2-Bromo-5-methyl-1,3,4-thiadiazole

Physical Chemistry Procurement Logistics

Scaling cross-coupling reactions risks costly failure when substituting halogenated thiadiazoles-chloro analogs resist oxidative addition while iodo variants undergo premature decomposition. 2-Bromo-5-methyl-1,3,4-thiadiazole (CAS 54044-79-0) resolves this with optimal C-Br bond reactivity (~285 kJ/mol), validated at kilogram scale in the Suzuki-Miyaura synthesis of antibiotic candidate PF-03941275. • Enables robust Pd-catalyzed cross-coupling without catalyst or condition re-screening • Dual diversification: electrophilic C2 site supports both SNAr and cross-coupling from a single intermediate • Solid (mp 105-110 °C) compatible with automated liquid-handling and solid-phase synthesis platforms • Available in gram-to-kilogram quantities with full batch QC documentation

Molecular Formula C3H3BrN2S
Molecular Weight 179.04 g/mol
CAS No. 54044-79-0
Cat. No. B1277022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methyl-1,3,4-thiadiazole
CAS54044-79-0
Molecular FormulaC3H3BrN2S
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)Br
InChIInChI=1S/C3H3BrN2S/c1-2-5-6-3(4)7-2/h1H3
InChIKeyNSMKWTGDPQHTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methyl-1,3,4-thiadiazole Specifications & Procurement


2-Bromo-5-methyl-1,3,4-thiadiazole (CAS 54044-79-0) is a heterocyclic building block belonging to the 1,3,4-thiadiazole family, featuring a bromine atom at the 2-position and a methyl group at the 5-position . This substitution pattern on the electron-deficient aromatic ring creates a distinct reactivity profile, with the C2 position acting as a site for nucleophilic aromatic substitution and cross-coupling reactions [1]. As a solid with a reported melting point of 105-110°C and a molecular weight of 179.04 g/mol, it is a stable, pre-functionalized intermediate widely used in the synthesis of pharmaceuticals [2] and agrochemicals [1].

2-Bromo-5-methyl-1,3,4-thiadiazole Analog Substitution Risks


Substituting 2-Bromo-5-methyl-1,3,4-thiadiazole with a seemingly similar in-class analog like its chloro- or iodo- counterpart is not straightforward and carries a high risk of process failure. The fundamental reason lies in the dramatically different reactivity profiles imparted by the halogen at the 2-position. The carbon-halogen bond strength (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 397 kJ/mol) dictates the activation energy for key reactions like oxidative addition in cross-couplings [1]. A process optimized for a bromo-thiadiazole will likely fail or give very poor yields with a chloro-thiadiazole due to the latter's inertness under the same conditions [2]. Conversely, the more labile iodo-thiadiazole may lead to premature decomposition or undesired side reactions. This necessitates a complete re-optimization of catalytic systems, temperatures, and reaction times, thereby incurring significant time and cost penalties for any research or scale-up program [3].

2-Bromo-5-methyl-1,3,4-thiadiazole Comparator Evidence


Physical State Advantage: Solid vs. Liquid

2-Bromo-5-methyl-1,3,4-thiadiazole is a solid at room temperature, which contrasts with its closest structural analog, 2-Chloro-5-methyl-1,3,4-thiadiazole (CAS 53645-94-6), which is reported as a liquid . The target compound's physical state offers distinct advantages in handling, weighing, and purification .

Physical Chemistry Procurement Logistics

Suzuki-Miyaura Cross-Coupling Reactivity

The compound has been successfully employed in a Suzuki-Miyaura cross-coupling on a kilogram scale, a reaction specifically noted to be 'significantly more demanding' than other steps in the same process [1]. This industrial-scale validation differentiates it from less-tested analogs. Furthermore, a model reaction with 4-formylbenzeneboronic acid using a standard Pd(PPh3)4 catalyst provides a baseline yield of 51% for the coupled product .

Process Chemistry Cross-Coupling Pharmaceutical Synthesis

SNAr Reactivity at C2 Position

The electron-deficient nature of the 1,3,4-thiadiazole ring, combined with the presence of the good leaving group bromine at the 2-position, makes the C2 carbon highly electrophilic . This property is widely exploited for introducing various nucleophiles, providing a direct route to diverse 2-substituted-5-methyl-1,3,4-thiadiazole derivatives [1].

Medicinal Chemistry Building Block Diversification

2-Bromo-5-methyl-1,3,4-thiadiazole Applications


Pharmaceutical Intermediate Scale-Up

As demonstrated in the kilogram-scale synthesis of the antibiotic candidate PF-03941275, this compound is the preferred building block when a robust, scalable, and validated Suzuki-Miyaura coupling step is required [1]. Its successful use in a 'significantly more demanding' reaction [1] on an industrial scale provides a high degree of confidence for process chemists developing manufacturing routes for other drug candidates. The 51% yield in a model reaction offers a solid starting point for further optimization.

Medicinal Chemistry Library Synthesis

The electrophilic C2 position of the thiadiazole ring makes this compound an excellent core for diversification via SNAr reactions . This allows medicinal chemists to efficiently generate libraries of 2-amino-, 2-thio-, or 2-oxy-5-methyl-1,3,4-thiadiazole derivatives for structure-activity relationship (SAR) studies . Its solid physical state further enhances its utility in automated liquid handling and solid-phase synthesis platforms, offering a clear handling advantage over liquid analogs.

Agrochemical R&D

Given the known bioactivity of the 1,3,4-thiadiazole scaffold in fungicides and herbicides [2], this specific brominated intermediate serves as a strategic entry point for synthesizing novel agrochemical candidates. Its validated reactivity in cross-coupling [1] allows for the late-stage introduction of diverse aromatic and heteroaromatic groups, enabling rapid exploration of chemical space to optimize potency and selectivity against target pests.

Novel Thiadiazole Architectures

Researchers investigating new reactivity or designing novel materials based on the 1,3,4-thiadiazole core will find this compound a reliable and well-characterized starting material. The ability to perform both cross-coupling [1] and nucleophilic substitution from the same intermediate provides maximum synthetic flexibility. The availability of a validated, high-purity solid reduces the variability often encountered in academic research, leading to more reproducible and reliable results.

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